(4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride
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Overview
Description
(4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a bromophenyl group attached to a difluoroborane moiety, combined with tetrabutylazanium and fluoride ions. The unique structure of this compound imparts distinct chemical properties, making it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride typically involves the reaction of 4-bromophenylboronic acid with a fluorinating agent under controlled conditions. One common method involves the use of potassium fluoride in the presence of a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures. The reaction proceeds through the formation of an intermediate difluoroborane complex, which is subsequently stabilized by the addition of tetrabutylazanium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the desired product with high purity. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The difluoroborane moiety can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like ethanol or water.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: Boronic acids and boranes are formed as major products.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions. Its ability to form stable carbon-boron bonds makes it valuable for constructing complex organic molecules .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment. The unique properties of boron compounds allow for targeted delivery and selective destruction of cancer cells .
Industry
Industrially, the compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. In cross-coupling reactions, the compound acts as a nucleophilic partner, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process . In BNCT, the boron atoms in the compound capture neutrons, leading to the release of high-energy particles that selectively destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the bromine and difluoroborane groups.
4-Bromophenylboronic Acid: Contains the bromophenyl group but does not have the difluoroborane and tetrabutylazanium fluoride components.
Difluoroborane Compounds: Share the difluoroborane moiety but differ in the attached organic groups.
Uniqueness
(4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is unique due to its combination of bromophenyl and difluoroborane groups, along with the stabilizing tetrabutylazanium fluoride. This unique structure imparts distinct reactivity and stability, making it valuable for specific applications in synthesis, medicine, and industry .
Properties
IUPAC Name |
(4-bromophenyl)-difluoroborane;tetrabutylazanium;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BBrF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKHWUMYMOVWDP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Br)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BBrF3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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